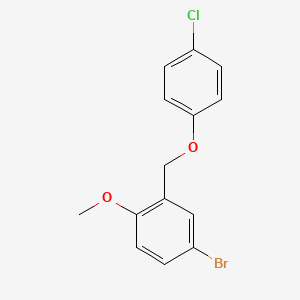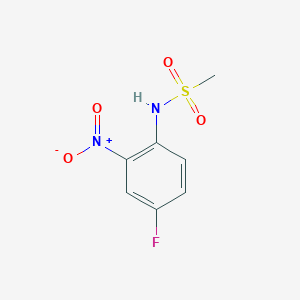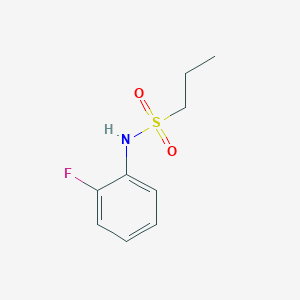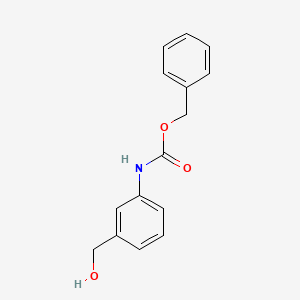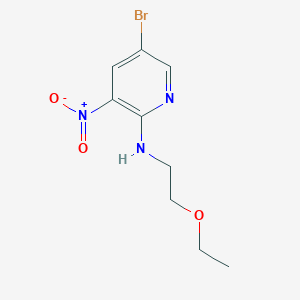
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine
Overview
Description
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is a chemical compound with the molecular formula C9H12BrN3O3 and a molecular weight of 290.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxyethyl group, and a nitro group attached to a pyridine ring. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine typically involves the following steps:
Bromination: The introduction of a bromine atom into the pyridine ring is achieved through a bromination reaction. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Nitration: The nitro group is introduced via nitration, which involves the reaction of the brominated pyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Ethoxyethylation: The ethoxyethyl group is introduced through an alkylation reaction. This can be achieved by reacting the nitrated and brominated pyridine with an ethoxyethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution Reactions: Formation of substituted pyridinamine derivatives.
Reduction Reactions: Formation of 5-bromo-N-(2-ethoxyethyl)-3-amino-2-pyridinamine.
Oxidation Reactions: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules used in various chemical research projects.
Material Science: The compound is used in the development of novel materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and ethoxyethyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-nitropyridine: Lacks the ethoxyethyl group, making it less versatile in certain synthetic applications.
N-(2-ethoxyethyl)-3-nitropyridin-2-amine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-bromo-N-(2-methoxyethyl)-3-nitro-2-pyridinamine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can influence its physical and chemical properties.
Uniqueness
5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-(2-ethoxyethyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O3/c1-2-16-4-3-11-9-8(13(14)15)5-7(10)6-12-9/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDYOZYGDBJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


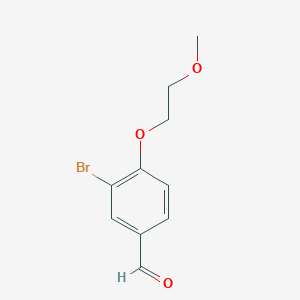
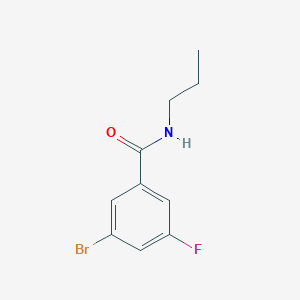
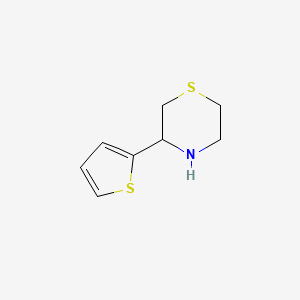
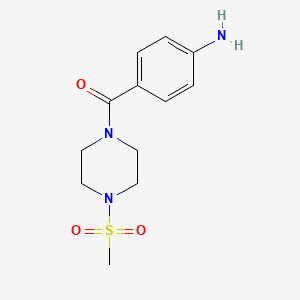


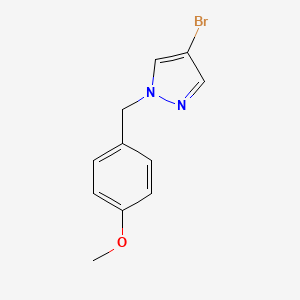
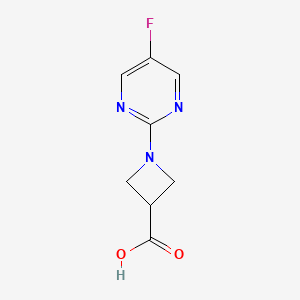
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)

